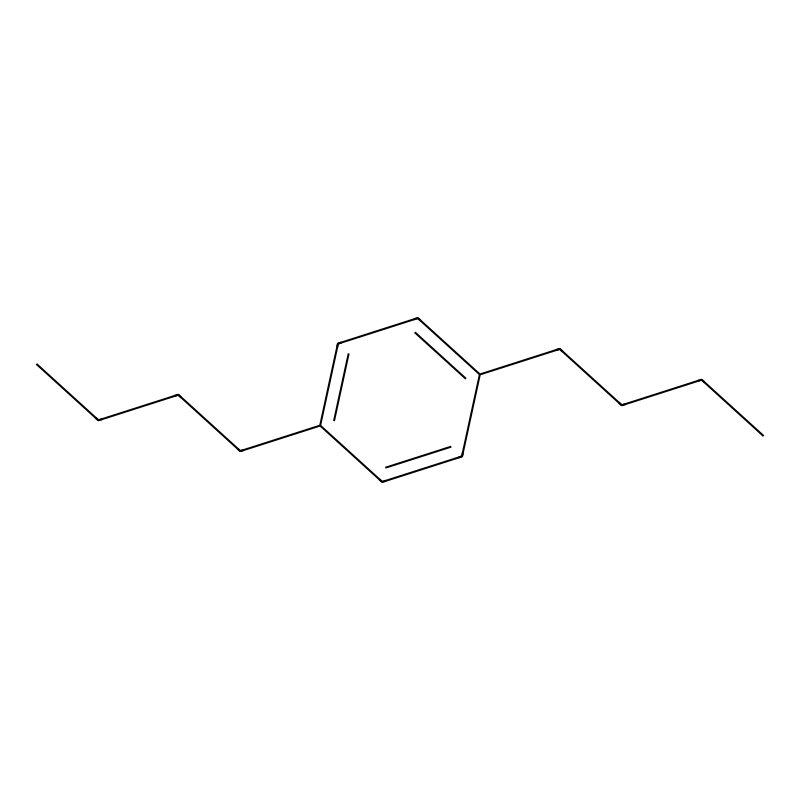

1,4-Dibutylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Reference Material and Organic Synthesis:

1,4-Dibutylbenzene is a well-characterized organic molecule commonly used as a reference material in various analytical techniques like gas chromatography and mass spectrometry []. This is due to its well-defined properties, such as a distinct boiling point and melting point, making it a reliable standard for calibrating instruments and identifying unknown compounds []. Additionally, 1,4-Dibutylbenzene serves as a starting material for the synthesis of more complex organic molecules. Its reactive aromatic ring allows for further functionalization through various chemical reactions, expanding its utility in organic chemistry research [].

Protein-Protein Interaction Studies:

1,4-Dibutylbenzene finds application in the field of biochemistry, particularly in studying protein-protein interactions. It is often employed as a negative control molecule due to its non-specific binding properties with various proteins. By comparing the binding affinity of a target protein to 1,4-Dibutylbenzene and a specific ligand, researchers can assess the specificity and strength of the protein-ligand interaction []. This information is crucial for understanding protein function and developing new drugs targeting specific protein interactions.

1,4-Dibutylbenzene is an organic compound with the molecular formula and a molecular weight of approximately 190.33 g/mol. It is classified as a dibutyl-substituted derivative of benzene, specifically featuring two butyl groups attached to the benzene ring at the para positions. This compound appears as a colorless to light yellow liquid with a boiling point of 227 °C and a melting point of -31 °C, making it stable under ambient conditions. Its density is about 0.856 g/cm³, and it has a flash point of 110 °C (230 °F) .

- Flammability: Flammable liquid with a flash point of 110 °C [].

- Health Hazards: Limited data available. However, as with most organic solvents, it's advisable to handle 1,4-dibutylbenzene with proper personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood due to potential irritation and unknown health effects.

- Electrophilic Aromatic Substitution: The presence of butyl groups enhances the electron density on the benzene ring, making it more reactive towards electrophiles. This can lead to further alkylation or substitution reactions.

- Friedel-Crafts Alkylation: This reaction involves the introduction of additional alkyl groups onto the aromatic ring using alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride .

- Oxidation: Under certain conditions, 1,4-dibutylbenzene can be oxidized to form corresponding alcohols or ketones.

1,4-Dibutylbenzene can be synthesized through several methods:

- Friedel-Crafts Alkylation: This is the most common method, where benzene is reacted with butyl chloride in the presence of a Lewis acid catalyst. The reaction proceeds via the formation of a carbocation from butyl chloride, which then attacks the benzene ring .

- Direct Alkylation: Another method involves direct alkylation of phenol derivatives with butanol under acidic conditions.

- Hydrocarbon Reduction: Reduction of suitable precursors can also yield 1,4-dibutylbenzene.

1,4-Dibutylbenzene finds applications in various fields:

- Chemical Intermediates: It is used as an intermediate in organic synthesis for producing other chemicals.

- Solvent: Due to its solvent properties, it is utilized in various chemical processes and formulations.

- Plasticizers: It may be used in the production of plasticizers for polymers.

Several compounds share structural similarities with 1,4-dibutylbenzene. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Dibutylbenzene | C14H22 | Butyl groups at ortho positions |

| 1,3-Dibutylbenzene | C14H22 | Butyl groups at meta positions |

| 1,4-Diethylbenzene | C12H16 | Ethyl groups instead of butyl |

| 1,4-Dimethylbenzene | C10H12 | Methyl groups instead of butyl |

Uniqueness of 1,4-Dibutylbenzene

1,4-Dibutylbenzene is unique due to its specific arrangement of butyl groups at the para position relative to each other on the benzene ring. This configuration influences its physical properties and reactivity compared to other isomers like 1,2-dibutylbenzene and 1,3-dibutylbenzene. The para arrangement generally leads to different steric hindrances and electronic effects during

1,4-Dibutylbenzene represents an important class of dialkylated aromatic compounds that has been studied extensively in organic chemistry. The compound belongs to the broader family of alkylbenzenes, which have been fundamental to the development of aromatic substitution chemistry since the late 19th century. While specific details about its first synthesis are sparse in historical literature, research into dialkylated benzenes gained significant momentum following the pioneering work of Charles Friedel and James Crafts in 1877, who established the alkylation methods that would eventually be applied to synthesize compounds like 1,4-dibutylbenzene.

Evolution of Synthetic Methodologies

The synthesis of 1,4-dibutylbenzene has evolved considerably over decades, reflecting broader advancements in organic chemistry techniques. Initially, traditional Friedel-Crafts alkylation represented the primary route to such compounds, typically involving aluminum chloride catalysts with alkyl halides. However, these approaches faced limitations including polyalkylation and carbocation rearrangements that complicated selectivity.

By the mid-20th century, more controlled methodologies emerged, including the development of transition metal-catalyzed cross-coupling reactions. A significant advancement came with phosphine-nickel complex catalyzed cross-coupling of Grignard reagents with aryl halides, which provided more selective routes to dialkylated benzenes. These newer methodologies offered improved regioselectivity and reduced the formation of undesired by-products that had plagued earlier synthetic approaches.

Nomenclature and Classification in Organic Chemistry

1,4-Dibutylbenzene is systematically named according to IUPAC nomenclature, where the prefix "di-" indicates two substituents, "butyl" identifies the alkyl groups, and "1,4-" denotes their positions on the benzene ring. The compound is also known by several synonyms, including 1,4-di-n-butylbenzene, benzene, 1,4-dibutyl-, and p-dibutylbenzol.

Within organic chemistry classification systems, 1,4-dibutylbenzene belongs to the alkylbenzene family - derivatives of benzene in which one or more hydrogen atoms are replaced by alkyl groups. The chemical formula of alkylbenzenes follows the pattern CₙH₂ₙ₋₆, and 1,4-dibutylbenzene specifically has the formula C₁₄H₂₂.

The Friedel-Crafts alkylation represents the most widely employed synthetic route for the preparation of 1,4-dibutylbenzene [9]. This electrophilic aromatic substitution reaction involves the alkylation of benzene with butyl halides in the presence of Lewis acid catalysts [10] [11]. The mechanism proceeds through the formation of carbocation intermediates, which subsequently attack the aromatic ring to form the desired dibutylated products [12] [13].

The classical Friedel-Crafts alkylation pathway begins with the activation of butyl chloride by aluminum chloride to generate a carbocation electrophile [9] [10]. The resulting butyl carbocation then attacks the benzene ring in an electrophilic aromatic substitution mechanism, forming a Wheland intermediate (arenium ion) [12] [40]. The reaction is completed by deprotonation of the arenium ion, regenerating the aluminum chloride catalyst and producing the alkylated benzene product [11] [13].

The reaction mechanism involves several key steps: initial carbocation formation through interaction of the alkyl halide with the Lewis acid catalyst, electrophilic attack on the aromatic ring to form the Wheland intermediate, and subsequent deprotonation to restore aromaticity [9] [40] [42]. The overall process follows the general electrophilic aromatic substitution pathway, where the rate-determining step involves the formation of the carbocation intermediate [12] [13].

For 1,4-dibutylbenzene synthesis, the reaction typically requires controlled conditions to achieve selective para-disubstitution [4] [9]. The use of tertiary butyl chloride as the alkylating agent has been demonstrated to be particularly effective, as it minimizes carbocation rearrangement while providing sufficient steric hindrance to limit overalkylation [4] [13]. The reaction proceeds through kinetic product control, where the 1,4-disubstituted product crystallizes under reaction conditions, preventing further alkylation and isomerization [4].

Catalytic Systems in 1,4-Dibutylbenzene Synthesis

The choice of catalytic system significantly influences the efficiency and selectivity of 1,4-dibutylbenzene synthesis [11] [29] [34]. Aluminum chloride remains the most commonly employed Lewis acid catalyst due to its high activity and ability to generate reactive carbocation intermediates [9] [10] [34]. The catalyst functions by coordinating to the halide leaving group, facilitating carbocation formation and subsequent electrophilic attack on the benzene ring [11] [12].

Modern catalytic approaches have explored heterogeneous systems to address limitations associated with traditional homogeneous Lewis acid catalysts [29] [33] [36]. Zeolite-based catalysts have shown particular promise for aromatic alkylation reactions, offering advantages in terms of selectivity control and catalyst recovery [33] [36]. These microporous materials provide confined reaction environments that can influence both reactivity and product distribution [36].

The development of supported catalytic systems has emerged as an important advancement in dibutylbenzene synthesis [29] [31]. Iron-loaded activated carbon and other heterogeneous catalysts have been investigated for their potential to provide improved catalyst recyclability and reduced environmental impact [29] [35]. These systems often demonstrate enhanced selectivity due to the constrained reaction environment within the catalyst structure [31] [33].

| Catalyst Type | Activity Level | Selectivity | Recovery Method | Reference |

|---|---|---|---|---|

| Aluminum Chloride | High | Moderate | Decomposition | [9] [10] |

| Zeolite BEA | Moderate | High | Filtration | [31] [33] |

| Iron/Carbon | Moderate | High | Magnetic Separation | [29] [35] |

| Supported Lewis Acids | Variable | High | Physical Separation | [33] [34] |

Advanced catalytic systems incorporating transition metals have also been developed for aromatic alkylation reactions [32] [39]. Palladium-based catalysts with specialized ligand systems have demonstrated remarkable activity and selectivity in cross-coupling reactions that can be adapted for alkylbenzene synthesis [32]. These systems often operate through different mechanistic pathways compared to traditional Friedel-Crafts chemistry [39].

Alternative Synthetic Routes

While Friedel-Crafts alkylation dominates the synthetic landscape for 1,4-dibutylbenzene preparation, several alternative approaches have been investigated [26] [27] [28]. Cross-coupling methodologies represent a significant class of alternative synthetic routes, offering complementary reactivity patterns and potentially improved selectivity [6] [39].

The Kumada-Corriu cross-coupling reaction provides one viable alternative pathway [6] [21]. This method involves the coupling of aryl halides with organometallic reagents in the presence of nickel or palladium catalysts [6] [39]. The reaction can be adapted for the synthesis of dibutylbenzenes through careful selection of starting materials and reaction conditions [21].

Hydrogenation-based approaches offer another alternative strategy for dibutylbenzene synthesis [27] [28]. These methods typically involve the reduction of more highly functionalized aromatic precursors under catalytic hydrogenation conditions [28]. While these approaches may require additional synthetic steps, they can provide access to specific substitution patterns that are difficult to achieve through direct alkylation [27].

Catalytic amination pathways, while primarily developed for amine synthesis, have provided insights into alternative functionalization strategies for aromatic compounds [26]. The hydrogen borrowing methodology and related approaches demonstrate the potential for developing new synthetic routes to alkylated aromatics [26]. These methods typically employ transition metal catalysts and proceed through alcohol or amine intermediates [26].

Recent advances in catalytic systems have enabled the exploration of decarboxylative coupling reactions as potential routes to alkylated aromatics [39]. These transformations involve the coupling of carboxylic acid derivatives with aromatic substrates, offering atom-economical approaches to carbon-carbon bond formation [39]. While still under development, these methods represent promising alternatives to traditional alkylation chemistry [39].

Regioselectivity Considerations in Dibutylbenzene Formation

The regioselectivity of dibutylbenzene formation presents a critical challenge in synthetic design, as three distinct isomers can potentially form: 1,2-dibutylbenzene (ortho), 1,3-dibutylbenzene (meta), and 1,4-dibutylbenzene (para) [16] [18] [19]. The preferential formation of the para-isomer requires careful control of reaction conditions and understanding of the underlying electronic and steric factors [18] [19].

In Friedel-Crafts alkylation reactions, the regioselectivity is primarily governed by the electronic properties of the aromatic substrate and the steric demands of the alkyl groups [13] [19]. The initial alkylation typically occurs at all available positions, but subsequent alkylation shows a strong preference for the para position due to steric hindrance at the ortho positions [13] [19]. This kinetic selectivity is enhanced when bulky alkyl groups are employed, as tertiary butyl substituents effectively block nearby positions [4] [13].

The electronic effects of alkyl substituents play a crucial role in determining regioselectivity patterns [19] [38]. Alkyl groups are electron-donating substituents that activate the aromatic ring toward further electrophilic attack [19] [38]. The activating effect is transmitted through both inductive and hyperconjugative mechanisms, with the para and ortho positions being most strongly activated [38] [42].

| Isomer | Steric Hindrance | Electronic Activation | Relative Abundance |

|---|---|---|---|

| 1,2-Dibutylbenzene | High | Moderate | Low |

| 1,3-Dibutylbenzene | Low | Low | Very Low |

| 1,4-Dibutylbenzene | Moderate | High | High |

Conformational analysis of dibutylbenzene isomers reveals significant differences in their potential energy surfaces [18]. Para-dibutylbenzene exhibits the most favorable conformational landscape, with minimal steric interactions between the alkyl chains [18]. This conformational preference contributes to both the thermodynamic stability and kinetic accessibility of the para-isomer [18].

Temperature effects on regioselectivity have been observed in dibutylbenzene synthesis [4] [9]. Lower reaction temperatures generally favor kinetic control, leading to higher para-selectivity [4]. Conversely, elevated temperatures may promote isomerization and lead to more complex product mixtures [9]. The crystallization behavior of 1,4-dibutylbenzene under reaction conditions provides an additional driving force for para-selectivity [4].

Scale-up Challenges and Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production of 1,4-dibutylbenzene presents numerous technical and economic challenges [20] [21] [23]. Scale-up considerations encompass reaction engineering aspects, catalyst optimization, product purification, and process safety requirements [23] [25].

Heat management represents a primary concern in large-scale Friedel-Crafts alkylation processes [9] [23]. The highly exothermic nature of these reactions necessitates sophisticated temperature control systems to maintain optimal reaction conditions and prevent runaway reactions [9]. Industrial reactors typically employ continuous cooling systems and staged addition protocols to manage heat generation [23].

Catalyst management and recovery pose significant challenges in industrial implementations [21] [33]. Traditional aluminum chloride catalysts suffer from poor recyclability and generate substantial waste streams [33] [34]. The development of heterogeneous catalytic systems has been driven largely by the need to address these industrial limitations [29] [33]. Zeolite-based catalysts and supported Lewis acid systems offer improved catalyst recovery and reduced waste generation [33] [36].

Product purification and separation present additional complexity in industrial processes [4] [7]. The crystallization-based purification employed in laboratory synthesis may not be directly scalable due to mass transfer limitations and equipment constraints [4]. Industrial processes often require distillation or other separation techniques to achieve the required product purity [7] [24].

| Scale Factor | Laboratory | Pilot Plant | Industrial |

|---|---|---|---|

| Batch Size | 10-100 mmol | 1-10 mol | 100-1000 mol |

| Reaction Time | 2-8 hours | 4-12 hours | 6-24 hours |

| Catalyst Loading | 5-15 mol% | 2-8 mol% | 1-5 mol% |

| Product Purity | 95-99% | 98-99.5% | 99-99.8% |

Process optimization for industrial production requires consideration of multiple variables including substrate ratios, catalyst loading, reaction temperature, and residence time [23] [25]. Continuous flow reactors have been investigated as alternatives to traditional batch processes, offering improved heat and mass transfer characteristics [21]. These systems can provide better control over reaction conditions and may enable more efficient catalyst utilization [21].

Environmental and regulatory considerations increasingly influence industrial production methods [23] [25]. The generation of hydrogen chloride gas during Friedel-Crafts reactions requires appropriate containment and treatment systems [9] [23]. Alternative catalytic systems that minimize or eliminate halogenated byproducts are actively being developed to address these environmental concerns [29] [33].